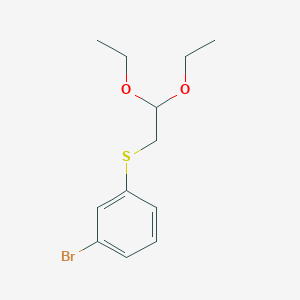
(3-溴苯基)(2,2-二乙氧基乙基)硫醚
描述
科学研究应用
形成和结构表征
化合物(3-溴苯基)(2,2-二乙氧基乙基)硫醚已被用于形成复杂分子并研究它们的结构。例如,研究表明它在通过环化过程形成3-硫代香豆素中的作用,导致新化合物的产生,这些化合物通过X射线结构和各种光谱方法进行表征(Álvarez-Boo等,2005)。
材料科学和聚合物化学
在材料科学和聚合物化学领域,(3-溴苯基)(2,2-二乙氧基乙基)硫醚的衍生物已被用于合成透明芳香族聚酰亚胺。这些聚酰亚胺以其高折射率、小双折射和良好的热机械稳定性而闻名,展示了它们在先进材料中的潜在应用(Tapaswi et al., 2015)。
有机合成和化学转化
该化合物还参与了各种合成方案,作为分子电子学的构建块。研究强调了它在硫醚端基分子导线的高效合成中的用途,表明了它在分子电子学发展中的重要性(Stuhr-Hansen et al., 2005)。此外,它已被用于通过特定反应合成苯并噻吩衍生物,进一步强调了它在多样有机转化中的作用(Kobayashi et al., 2010)。
安全和危害
生化分析
Biochemical Properties
(3-Bromophenyl)(2,2-diethoxyethyl)sulfane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression. Specific enzymes and proteins that interact with (3-Bromophenyl)(2,2-diethoxyethyl)sulfane include those involved in metabolic pathways and cellular signaling processes .
Cellular Effects
The effects of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-Bromophenyl)(2,2-diethoxyethyl)sulfane can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of action of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions can lead to alterations in cellular signaling pathways and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (3-Bromophenyl)(2,2-diethoxyethyl)sulfane can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and metabolic processes. At higher doses, (3-Bromophenyl)(2,2-diethoxyethyl)sulfane can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic pathways .
Metabolic Pathways
(3-Bromophenyl)(2,2-diethoxyethyl)sulfane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This process influences its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-bromo-3-(2,2-diethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPQTTCHAQKKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC(=CC=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618377 | |
| Record name | 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-29-4 | |
| Record name | 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)
![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)



